

# Improving CT041 efficacy in tumors with heterogeneous Claudin18.2 expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATV041    |           |
| Cat. No.:            | B12395635 | Get Quote |

# Technical Support Center: CT041 and Claudin18.2

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving CT041 CAR T-cell therapy, particularly in tumors with heterogeneous Claudin18.2 (CLDN18.2) expression.

# Frequently Asked Questions (FAQs)

Q1: What is the minimum CLDN18.2 expression level required for CT041 efficacy?

A1: Clinical trials for CT041 (satri-cel) have defined specific inclusion criteria based on CLDN18.2 expression as determined by immunohistochemistry (IHC). For instance, the CT041-ST-01 phase 2 trial enrolled patients with CLDN18.2-positive advanced gastric or gastroesophageal junction cancer, defined as having an IHC expression intensity of ≥2+ in ≥40% of tumor cells[1][2]. While preclinical studies suggest that therapies targeting CLDN18.2 may be effective even at lower expression levels, the established clinical threshold indicates a level at which a meaningful response is more likely[3]. It is crucial to adhere to validated IHC protocols to ensure accurate assessment of CLDN18.2 expression.

Q2: How does heterogeneous CLDN18.2 expression impact the overall efficacy of CT041?

## Troubleshooting & Optimization





A2: Heterogeneous CLDN18.2 expression, where the target antigen is present on only a subset of tumor cells, poses a significant challenge to CAR T-cell therapies like CT041. This can lead to partial tumor responses or relapse due to the outgrowth of antigen-negative cancer cells. However, CT041 may still induce a "bystander effect," where the elimination of CLDN18.2-positive cells creates an inflammatory microenvironment that can lead to the killing of adjacent CLDN18.2-negative tumor cells. The overall success in a heterogeneous tumor will likely depend on the proportion of CLDN18.2-positive cells, the tumor microenvironment, and the patient's endogenous immune response.

Q3: Are there strategies to enhance CT041 activity in tumors with low or heterogeneous CLDN18.2 expression?

A3: Yes, several strategies are being explored to overcome the challenge of antigen heterogeneity. These include:

- Combination Therapies: Combining CT041 with agents that can upregulate CLDN18.2 expression on tumor cells.
- CAR T-cell Engineering: Developing next-generation CAR T-cells with enhanced sensitivity to lower antigen densities.
- Multi-antigen Targeting: Creating CAR T-cells that can recognize more than one tumor antigen, reducing the risk of antigen escape.
- Modulating the Tumor Microenvironment: Using therapies that overcome the immunosuppressive tumor microenvironment to enhance CAR T-cell function and promote bystander killing.

Q4: What is the expected safety profile of CT041, and does it differ in the context of heterogeneous tumors?

A4: The safety profile of CT041 is generally manageable. The most common adverse events reported in clinical trials include Cytokine Release Syndrome (CRS), which is typically low-grade (Grade 1-2), and hematologic toxicities.[4][5] There is no clear evidence to suggest that the safety profile of CT041 is significantly different in tumors with heterogeneous CLDN18.2 expression compared to those with uniform high expression. However, on-target, off-tumor



toxicities are a theoretical concern with any CAR T-cell therapy, and careful monitoring is always required.

**Troubleshooting Guide** 

| Issue                                                                                                                        | Potential Cause                                                                                                                                                                                                                                  | Suggested Solution                                                                                                                                                                                                                                                  |  |
|------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Low CT041 potency in in-vitro cytotoxicity assays against tumor cell lines with known heterogeneous CLDN18.2 expression.     | Inaccurate assessment of CLDN18.2 expression in the target cell line. 2. Suboptimal CAR T-cell to target cell ratio.     T-cell exhaustion due to prolonged co-culture.                                                                          | 1. Validate CLDN18.2 expression levels by flow cytometry or IHC. 2. Titrate the effector-to-target ratio to determine the optimal concentration for killing. 3. Perform shorter-term cytotoxicity assays (e.g., 4-8 hours) to minimize T-cell exhaustion.           |  |
| Limited in-vivo efficacy of CT041 in animal models with patient-derived xenografts (PDXs) exhibiting CLDN18.2 heterogeneity. | 1. Poor trafficking of CAR T-cells to the tumor site. 2. Immunosuppressive tumor microenvironment in the PDX model. 3. Outgrowth of CLDN18.2-negative tumor cells.                                                                               | 1. Consider local or regional delivery of CT041. 2. Co-administer agents that can modulate the tumor microenvironment (e.g., checkpoint inhibitors). 3. Analyze post-treatment tumors for CLDN18.2 expression to confirm antigen loss as a mechanism of resistance. |  |
| High variability in patient response in a clinical trial despite all patients meeting the CLDN18.2 expression threshold.     | 1. Inter-patient differences in the tumor microenvironment. 2. Varying levels of T-cell fitness and persistence among patients. 3. Subtle differences in the spatial distribution and intensity of CLDN18.2 expression not captured by bulk IHC. | 1. Perform deep immune profiling of the tumor microenvironment pre- and post-treatment. 2. Monitor CAR T-cell expansion and persistence in peripheral blood. 3. Utilize advanced imaging techniques to better characterize antigen heterogeneity.                   |  |



**Data Summary** 

**Table 1: CT041 Efficacy in Clinical Trials** 

| Trial                                   | Tumor<br>Type                  | CLDN18.2<br>Expressio<br>n Criteria  | Overall<br>Response<br>Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progressi on-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|-----------------------------------------|--------------------------------|--------------------------------------|--------------------------------------|-------------------------------------|-----------------------------------------|---------------------------------------|
| CT041-ST-<br>01 (Phase<br>2)[1][6]      | Gastric/GE<br>J Cancer         | ≥2+ intensity in ≥40% of tumor cells | -                                    | -                                   | 3.25<br>months                          | 7.92<br>months                        |
| Phase 1<br>(Interim<br>Analysis)<br>[4] | Digestive<br>System<br>Cancers | CLDN18.2-<br>positive                | 48.6%                                | 73.0%                               | -                                       | -                                     |
| Pooled Analysis (Pancreatic Cancer)[5]  | Pancreatic<br>Cancer           | CLDN18.2-<br>positive                | -                                    | -                                   | -                                       | -                                     |

Note: This table presents a summary of publicly available data. For detailed and up-to-date information, please refer to the specific clinical trial publications.

## **Experimental Protocols**

## Protocol 1: Immunohistochemistry (IHC) for Claudin18.2

This protocol provides a general guideline for CLDN18.2 IHC staining. It is essential to validate this protocol in your laboratory.

- Specimen Preparation:
  - Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
  - Cut sections at 4-5 μm and mount on positively charged slides.



- Dry slides overnight at 37°C or for 1 hour at 60°C.
- · Deparaffinization and Rehydration:
  - Deparaffinize slides in xylene (2 x 5 minutes).
  - Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Block non-specific antibody binding with a protein block solution for 20 minutes.
  - Incubate with a validated primary antibody against CLDN18.2 at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.
  - Develop with a diaminobenzidine (DAB) substrate-chromogen solution.
  - Counterstain with hematoxylin.
- · Dehydration and Mounting:
  - Dehydrate slides through graded alcohols and clear in xylene.
  - Mount with a permanent mounting medium.
- Interpretation:



- CLDN18.2 staining is localized to the cell membrane.
- Scoring should assess both the intensity (0, 1+, 2+, 3+) and the percentage of positively stained tumor cells.
- Use appropriate positive and negative controls in every run. [7][8][9]

## Protocol 2: CT041 CAR T-cell Manufacturing Workflow

This is a generalized workflow for autologous CAR T-cell manufacturing. The specific process for CT041 is proprietary.

- Leukapheresis: Collect peripheral blood mononuclear cells (PBMCs) from the patient.[10]
- T-cell Isolation and Activation: Isolate T-cells from the PBMCs and activate them using anti-CD3/CD28 antibodies.
- Transduction: Introduce the CAR gene into the activated T-cells using a lentiviral or retroviral vector. The CT041 CAR construct includes a humanized anti-CLDN18.2 scFv, a CD8α hinge, a CD28 transmembrane domain, a CD28 co-stimulatory domain, and a CD3ζ signaling domain.[11][12]
- Expansion: Expand the transduced CAR T-cells in a bioreactor for 7-14 days to achieve the target dose.[13]
- Harvest and Formulation: Harvest the CAR T-cells, wash them, and formulate them in a cryopreservation medium.
- Quality Control: Perform a series of quality control tests, including viability, identity, purity, potency, and sterility, before releasing the product for infusion.
- Cryopreservation: Cryopreserve the final product until it is ready to be shipped to the clinical site.

## **Visualizations**





CT041 Signaling Pathway Upon Antigen Recognition

Click to download full resolution via product page

Caption: CT041 signaling cascade upon engagement with Claudin18.2.



#### Experimental Workflow for Preclinical Evaluation of CT041



Click to download full resolution via product page

Caption: Workflow for preclinical assessment of CT041 efficacy.





Click to download full resolution via product page

Caption: Logical flow for troubleshooting poor CT041 performance.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Troubleshooting & Optimization





- 1. Claudin-18 isoform 2-specific CAR T-cell therapy (satri-cel) versus treatment of physician's choice for previously treated advanced gastric or gastro-oesophageal junction cancer (CT041-ST-01): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CARsgen Therapeutics Presents Updated Data for CT041 Claudin18.2 CAR T-cells in Solid Tumors at ASCO 2022 [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 8. claudin182.com [claudin182.com]
- 9. Claudin-18.2 Immunohistochemical Evaluation in Gastric and Gastroesophageal Junction Adenocarcinomas to Direct Targeted Therapy: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Improving CT041 efficacy in tumors with heterogeneous Claudin18.2 expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#improving-ct041-efficacy-in-tumors-with-heterogeneous-claudin18-2-expression]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com